4-Hydroxy-2,3-dimethoxyxanthone
Overview
Description
4-Hydroxy-2,3-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold. They are found in various plants, fungi, lichens, and bacteria. The compound this compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3-dimethoxyxanthone typically involves the cyclization of appropriate benzophenone derivatives. One common method includes the use of 2,3-dimethoxybenzoyl chloride and 4-hydroxybenzaldehyde under acidic conditions to form the xanthone core. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .
Industrial Production Methods: Industrial production of xanthones, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,3-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxyxanthones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of xanthone quinones.
Reduction: Formation of hydroxyxanthones.
Substitution: Formation of various substituted xanthones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3-dimethoxyxanthone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2).
Anti-cancer: Induces apoptosis in cancer cells by modulating pathways such as the mitochondrial apoptotic pathway and inhibiting cell proliferation.
Antioxidant: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups
Comparison with Similar Compounds
4-Hydroxy-2,3-dimethoxyxanthone can be compared with other xanthone derivatives such as:
1,7-Dihydroxy-3,4-dimethoxyxanthone: Known for its potent anti-tumor activity.
1,3,7-Trihydroxy-2,8-dimethoxyxanthone: Exhibits weaker anti-tumor activity compared to this compound.
1,2-Dihydroxy-6,7,8-trimethoxyxanthone: Another xanthone derivative with notable biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthone derivatives .
Properties
IUPAC Name |
4-hydroxy-2,3-dimethoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)13(17)15(11)19-2/h3-7,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHDJJDOUMUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327502 | |
Record name | NSC661742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10527-38-5 | |
Record name | NSC661742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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